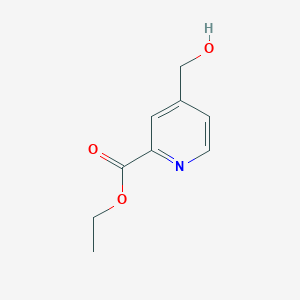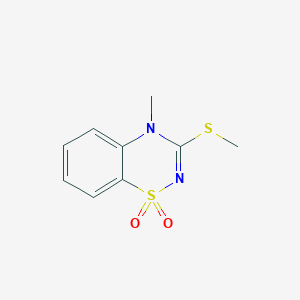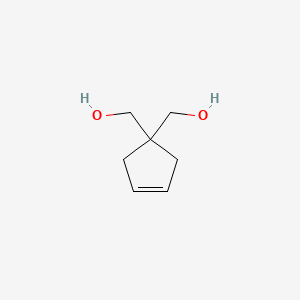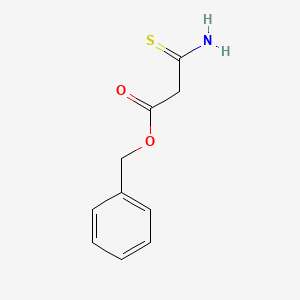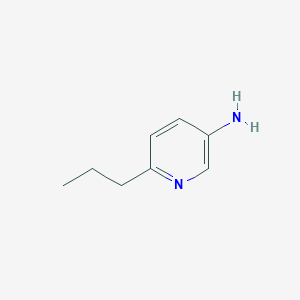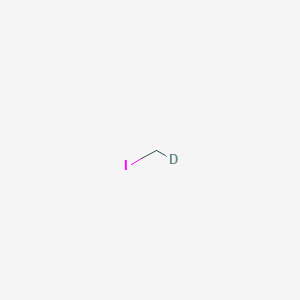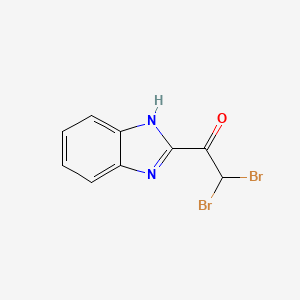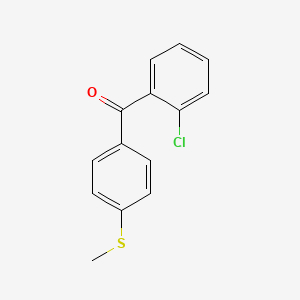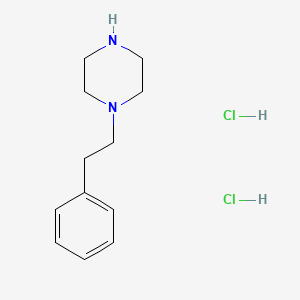
N-benzylcyclobutanamine
Übersicht
Beschreibung
N-benzylcyclobutanamine is a useful research compound. Its molecular formula is C11H15N and its molecular weight is 161.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
N-benzylcyclobutanamine and related compounds have been explored extensively in the synthesis of various heterocyclic compounds with potential biological activities. For instance, the research by (R. Mohareb, J. Ho, & Fatma O. Alfarouk, 2007) highlights the use of N-benzoyl cyanoacetylhydrazine, a related compound, in synthesizing new heterocyclic compounds that exhibited antibacterial and antifungal activities upon screening.
Antimicrobial and Anticancer Applications
Studies like those by (Mahmoud N. Abdelaziz, E. Zarie, & A. Sarhan, 2019) and (F. Hackenberg & M. Tacke, 2014) have demonstrated the potential of benzyl-substituted compounds in serving as antimicrobial and anticancer drugs. The synthesis of new polycyclic compounds, including benzyl-substituted compounds, has shown promising results in terms of antimicrobial activity.
Photodynamic Therapy Applications
In the realm of antimicrobial photodynamic therapy (aPDT), research by (Yanyan Fang, Tianlong Liu, Qianli Zou, Yuxia Zhao, & Feipeng Wu, 2016) has explored the use of benzylidene cyclopentanone based photosensitizers, demonstrating their effectiveness in inactivating methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.
Pharmaceutical Chemistry
Further, studies like those by (S. Patil, S. Patil, & Renukadevi Patil, 2017) have focused on the medicinal applications of benzimidazole- and indole-based macrocycles, which are structurally related to this compound, showing their effectiveness in antimicrobial and anticancer activities.
Other Applications
Other notable applications include the development of novel acyl coenzyme A: diacylglycerol acyltransferase 1 inhibitors, as discussed by (Yoshihisa Nakada et al., 2010), which hold potential in the treatment of obesity and metabolic syndrome.
Eigenschaften
IUPAC Name |
N-benzylcyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)9-12-11-7-4-8-11/h1-3,5-6,11-12H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPTTPXCZRLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572023 | |
| Record name | N-Benzylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32861-52-2 | |
| Record name | N-Benzylcyclobutanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



